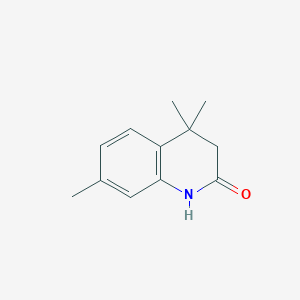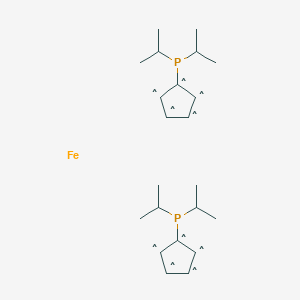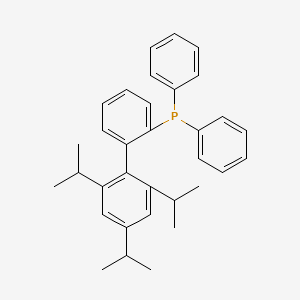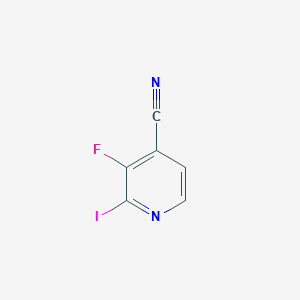
N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to the compound often involves multi-step organic reactions, including nucleophilic substitution, palladium-catalyzed cross-coupling, and cycloaddition reactions. For example, compounds with structural elements like pyrrole, thiophene, and carboxamide functionalities can be synthesized through methods involving halogenated precursors, organometallic reagents, and catalytic systems to form the desired scaffold with high specificity and yield (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling. These methods allow for the detailed characterization of the compound's three-dimensional configuration, including bond lengths, angles, and stereochemistry, which are critical for understanding its reactivity and interaction with biological targets (Jayarajan et al., 2019).
Chemical Reactions and Properties
Compounds like "N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" may undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, addition reactions, and redox processes. These reactions can significantly alter the compound's chemical properties and biological activity. Understanding these reactions is crucial for the rational design and synthesis of analogs with enhanced properties or reduced toxicity (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are essential for its characterization and application. These properties are influenced by the compound's molecular structure and can affect its stability, formulation, and bioavailability. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) are commonly used for their determination (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity, and stability under various conditions, are critical for understanding how a compound interacts with biological systems and its potential as a therapeutic agent. These properties can be assessed through experimental studies and computational chemistry techniques, providing insights into the compound's mechanism of action, metabolism, and potential toxicity (Wagner et al., 1993).
科学的研究の応用
Chemical Synthesis and Characterization
Synthetic Applications : This compound is part of a broader class of chemicals involved in the synthesis and characterization of new chemical entities. These entities are crucial for developing drugs, polymers, and materials with specific properties. For instance, studies have explored the synthesis of aromatic polyamides, demonstrating their solubility, thermal stability, and potential for creating flexible, durable films suitable for various applications, from electronics to materials science (Hsiao, Yang, & Lin, 1999; Ubale, Sagar, Maldar, & Birajdar, 2001).
Molecular Interactions : Research has also delved into the molecular interactions of similar compounds, highlighting their potential for recognizing hydrophilic compounds and transferring them from aqueous to organic media. This ability is significant for developing new materials and methods for drug delivery and separation technologies (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Biological Applications
Antibacterial and Antitubercular Activities : Compounds within the same family have been synthesized and screened for their antibacterial and antitubercular activities. These studies contribute to the ongoing search for new, effective treatments against resistant bacterial strains, offering a foundation for developing novel antimicrobial agents (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Serotonin Receptor Studies : Research has also extended into the neuropharmacological domain, where analogs of the compound have been utilized in the synthesis of molecular imaging probes. These probes are critical for studying serotonin receptors in the brain, contributing valuable insights into neurological disorders and the development of targeted therapies (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS/c1-15-9-10-17(13-19(15)23)24-22(26)21-20(25-11-5-6-12-25)18(14-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWPURIZARUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
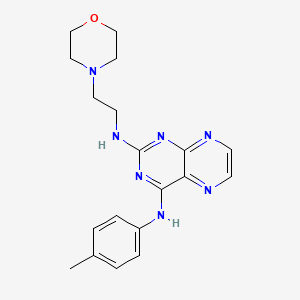
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)
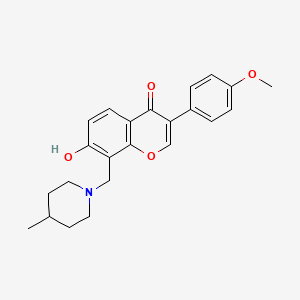

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
